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Compound of Interest

Compound Name: Mops

Cat. No.: B056913 Get Quote

This guide provides troubleshooting advice and frequently asked questions for researchers

using MOPS buffer with formaldehyde, particularly in applications like RNA electrophoresis for

northern blotting.

Troubleshooting Guide
Issue: My MOPS buffer containing formaldehyde turned
yellow after autoclaving.

Cause: This color change is a clear indicator of chemical degradation. MOPS (3-(N-

morpholino)propanesulfonic acid) is susceptible to degradation at the high temperatures and

pressure of an autoclave, a reaction that is exacerbated by the presence of formaldehyde.

Formaldehyde can react with the morpholino ring of the MOPS molecule under these

conditions, leading to the formation of unknown yellowish byproducts.[1] This degradation

can alter the pH and chemical composition of your buffer.

Solution:

Do not use the yellowed buffer. The chemical integrity of the buffer is compromised, which

can negatively impact your experiment. The altered pH can affect RNA migration, and the

degradation byproducts could potentially damage the RNA.

Follow the correct preparation protocol. MOPS buffer and formaldehyde should not be

autoclaved together. The recommended method for sterilization of MOPS buffer is
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filtration.[1][2]

Preventative Action: Always prepare your formaldehyde-containing MOPS running buffer and

gels using the correct, validated protocols. This typically involves preparing the MOPS buffer

and sterilizing it by filtration, then adding fresh formaldehyde to the gel solution in a fume

hood just before pouring.

Issue: My RNA samples are smeared or show poor
resolution on a formaldehyde gel.

Cause: While several factors can lead to smeared RNA (such as degradation by RNases), a

compromised buffer system is a common culprit. If you have used an autoclaved, yellowed

MOPS/formaldehyde solution, the altered pH or chemical byproducts could be interfering

with the electrophoresis. The formaldehyde in the gel is crucial for denaturing the RNA and

preventing secondary structures; if the buffer chemistry is incorrect, denaturation may be

incomplete, leading to improper migration.[3]

Solution:

Verify RNA Integrity First: Before troubleshooting the gel and buffer, ensure your RNA is

intact by running a small amount on a standard (non-denaturing) gel or using a

Bioanalyzer. Intact total eukaryotic RNA should show two sharp bands for the 28S and

18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S

band.

Prepare Fresh Buffer and Gel: Remake your gel and running buffer using the correct

protocol (see detailed protocol below). Ensure you are using high-quality, fresh

formaldehyde.

Optimize Electrophoresis Conditions: Avoid excessive voltage, which can generate heat

and affect the gel matrix and buffer stability.

Frequently Asked Questions (FAQs)
Q1: Can I autoclave MOPS buffer?
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It is strongly recommended not to autoclave MOPS buffer. Autoclaving can cause the buffer to

degrade and turn yellow, even without the presence of formaldehyde.[1] The appropriate

method for sterilizing MOPS buffer is to pass it through a 0.22 µm filter.[2][4]

Q2: Why can't MOPS and formaldehyde be autoclaved together?

Autoclaving provides high heat and pressure, which drives a chemical reaction between the

amine group on the MOPS molecule and formaldehyde. This results in the degradation of the

buffer, indicated by a yellow color. The resulting solution will have an altered pH and contain

unknown chemical byproducts that can interfere with your experiment and potentially degrade

your RNA samples.

Q3: What is the correct way to prepare a formaldehyde-containing agarose gel for RNA

electrophoresis?

The standard procedure involves preparing the agarose and MOPS buffer separately. The

agarose is dissolved in RNase-free water and cooled to about 60°C. Then, 10X MOPS buffer

and fresh formaldehyde are added to the cooled agarose solution in a fume hood immediately

before pouring the gel.[5][6]

Q4: My autoclaved MOPS/formaldehyde buffer is only slightly yellow. Can I still use it?

It is not recommended. Any color change indicates that a chemical reaction and degradation

have occurred. For sensitive applications like northern blotting, where RNA integrity and

accurate sizing are critical, it is best to discard the solution and prepare a fresh, un-degraded

buffer. The risks of using a compromised buffer—such as inconsistent results, RNA

degradation, and electrophoresis artifacts—outweigh the convenience of using the yellowed

solution.

Q5: How should I store my 10X MOPS buffer?

After preparation and filter sterilization, 10X MOPS buffer should be stored protected from light

at 4°C. For longer-term storage, it can be aliquoted and stored at -20°C.

Experimental Protocols
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Protocol: Preparation of a 1.2% Denaturing
Formaldehyde-Agarose Gel
This protocol is standard for separating RNA for northern blotting.

Materials:

Agarose

RNase-free water

10X MOPS buffer (filter-sterilized)

37% (12.3 M) formaldehyde

Gel casting tray and combs

Microwave or heating plate

10X MOPS Buffer Recipe (1 Liter):

0.2 M MOPS (free acid): 41.86 g

50 mM Sodium Acetate: Use 100 ml of a 0.5 M stock, pH 7.0

10 mM EDTA: Use 20 ml of a 0.5 M stock, pH 8.0

Add RNase-free water to a final volume of 1 liter.

Adjust pH to 7.0 with NaOH.

Sterilize using a 0.22 µm filter. Do not autoclave.

Procedure:

In a fume hood, prepare the gel casting tray.

For a 100 ml gel, add 1.2 g of agarose to 72 ml of RNase-free water in a flask.
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Heat the mixture in a microwave until the agarose is completely dissolved.

Allow the solution to cool to approximately 60°C.

In a fume hood, add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde to the

cooled agarose solution.[5][6]

Swirl gently to mix. Avoid creating bubbles.

Pour the gel into the casting tray and insert the comb.

Allow the gel to solidify completely in the fume hood (about 30-45 minutes).

Once solidified, place the gel in the electrophoresis tank and cover it with 1X MOPS running

buffer (a 1:10 dilution of the 10X stock in RNase-free water).

Visual Guides
Below are diagrams illustrating the problematic and correct workflows for preparing MOPS
buffer with formaldehyde.
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Caption: Problematic workflow for preparing MOPS-formaldehyde buffer.
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Step 1: Buffer Preparation Step 2: Gel Preparation
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Caption: Recommended workflow for preparing formaldehyde-agarose gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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